molecular formula C13H10F2O B2628164 Bis(2-fluorophenyl)methanol CAS No. 261925-13-7

Bis(2-fluorophenyl)methanol

Cat. No.: B2628164
CAS No.: 261925-13-7
M. Wt: 220.219
InChI Key: DUWHHGVNDORBNQ-UHFFFAOYSA-N
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Description

Bis(2-fluorophenyl)methanol: is an organic compound characterized by the presence of two fluorine atoms attached to phenyl rings, which are in turn connected to a central methanol group

Scientific Research Applications

Chemistry: Bis(2-fluorophenyl)methanol is used as a building block in organic synthesis, particularly in the preparation of complex molecules and polymers

Biology and Medicine: In biological and medicinal research, this compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents. Its fluorinated structure can improve the metabolic stability and bioavailability of drug candidates.

Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals and materials. Its incorporation into polymers and resins can enhance their thermal and chemical resistance.

Safety and Hazards

In case of skin contact with “Bis(2-fluorophenyl)methanol”, it is advised to wash off with soap and plenty of water . If inhaled or swallowed, medical attention may be required . It is also advised to avoid dust formation and breathing vapors, mist, or gas .

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(2-fluorophenyl)methanol can be synthesized through several methods. One common synthetic route involves the reaction of 2-bromofluorobenzene with butane, lithium derivative, and ethyl formate . The reaction typically requires controlled conditions, including specific temperatures and solvents, to ensure the desired product is obtained with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale reactions using similar starting materials and conditions as those used in laboratory synthesis. The process may be optimized for higher yields and cost-effectiveness, incorporating advanced techniques such as continuous flow reactors and automated systems.

Chemical Reactions Analysis

Types of Reactions: Bis(2-fluorophenyl)methanol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form different alcohol derivatives.

    Substitution: The fluorine atoms on the phenyl rings can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as sodium hydride or organolithium compounds in the presence of suitable solvents.

Major Products:

    Oxidation: Formation of bis(2-fluorophenyl)ketone.

    Reduction: Formation of various alcohol derivatives.

    Substitution: Formation of substituted phenyl derivatives with different functional groups.

Comparison with Similar Compounds

    Bis(4-fluorophenyl)methanol: Similar in structure but with fluorine atoms at the para position.

    Bis(3-fluorophenyl)methanol: Another isomer with fluorine atoms at the meta position, used in different synthetic applications.

Uniqueness: Bis(2-fluorophenyl)methanol is unique due to the ortho positioning of the fluorine atoms, which can significantly influence its chemical behavior and reactivity compared to its isomers. This positioning can lead to different steric and electronic effects, making it suitable for specific applications where other isomers may not be as effective.

Properties

IUPAC Name

bis(2-fluorophenyl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10F2O/c14-11-7-3-1-5-9(11)13(16)10-6-2-4-8-12(10)15/h1-8,13,16H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DUWHHGVNDORBNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(C2=CC=CC=C2F)O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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